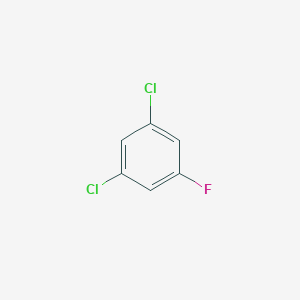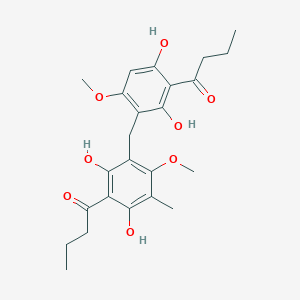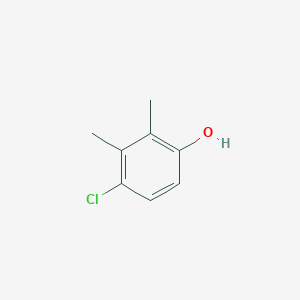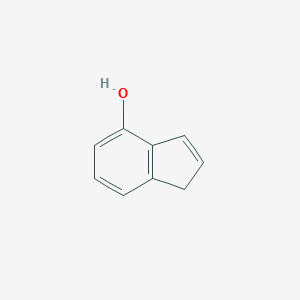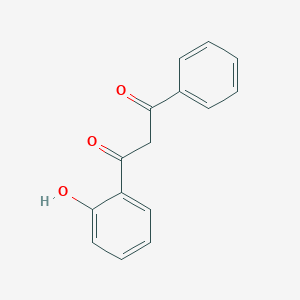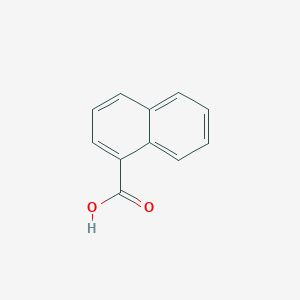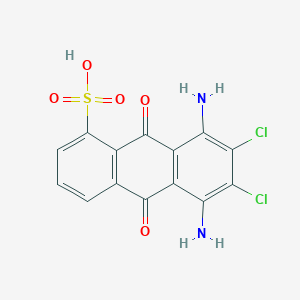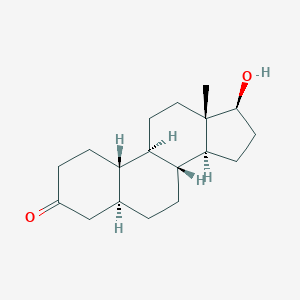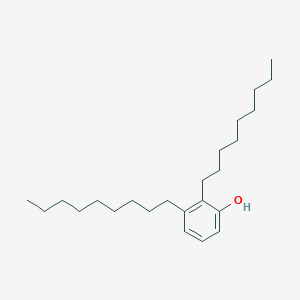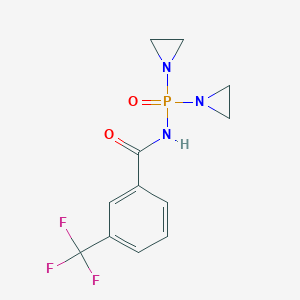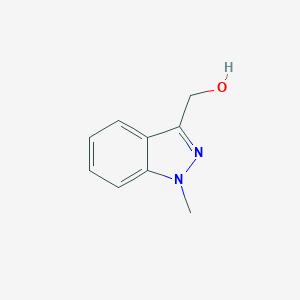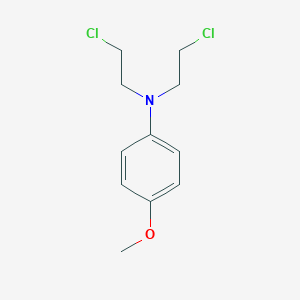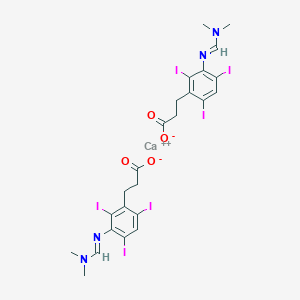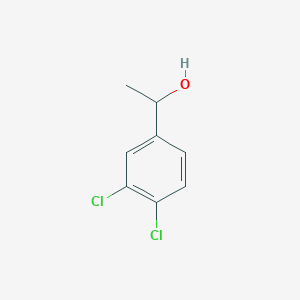
1-(3,4-Dichlorophenyl)ethanol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related chlorophenyl ethanol derivatives involves multiple steps, including esterification and reduction processes. For example, 2-(4-Chlorophenyl)ethanol was synthesized from 2-(4-chlorophenyl)acetic acid through esterification at room temperature followed by reduction at 75°C, yielding over 95% of the product (Yang Lirong, 2007). Although this process is specific to a 4-chlorophenyl derivative, it provides insight into the general methodology that might be applied to 1-(3,4-Dichlorophenyl)ethanol.
Molecular Structure Analysis
The molecular structure of chlorophenyl ethanol derivatives can be characterized by spectroscopic methods such as FT-IR and NMR. For instance, the structure of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was confirmed through IR and single crystal X-ray diffraction studies, illustrating the utility of these techniques in determining molecular configurations (Y. Mary et al., 2015).
Chemical Reactions and Properties
1-(3,4-Dichlorophenyl)ethanol and its derivatives participate in various chemical reactions, including enzymatic processes for the synthesis of chiral intermediates. For example, enzymatic processes have been developed for the preparation of chiral alcohols such as (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, showcasing the role of biocatalysts in achieving high stereoselectivity and yield (Xiang Guo et al., 2017).
Physical Properties Analysis
The solubility of chlorophenyl ketones in various solvents, including ethanol and acetone mixtures, has been studied, providing critical data for the purification processes of these compounds. For instance, the solubility of 4-(3,4-dichlorophenyl)-1-tetralone in ethanol-acetone mixtures was measured, offering essential information for its purification (Shui Wang et al., 2007).
Chemical Properties Analysis
Chemical properties, such as reactivity and interaction with other substances, are crucial for understanding the applications of 1-(3,4-Dichlorophenyl)ethanol. Studies on related compounds, like the electrochemical behavior of thiadiazole derivatives in ethanol-acetonitrile solutions, provide insights into the chemical behavior and potential applications of chlorophenyl ethanol derivatives (J. Caram et al., 1994).
Aplicaciones Científicas De Investigación
Kinetics Study of Oxidation of Lignin Model Compounds by Chlorine Dioxide : This study examines the reaction of a lignin model compound, similar to 1-(3,4-Dichlorophenyl)ethanol, with chlorine dioxide. The research provides insights into the chlorination and oxidizing reactions and has implications for environmental pollution in elemental chlorine-free bleaching of pulp (Nie et al., 2014).
Solubility of 4-(3,4-Dichlorophenyl)-1-Tetralone in Ethanol and Acetone Mixtures : This paper presents the solubility characteristics of a compound structurally related to 1-(3,4-Dichlorophenyl)ethanol, which can be essential in the purification process of this compound (Wang et al., 2007).
Biotransformation for Synthesis of Chiral Intermediate of Miconazole : This study investigates the biocatalysis of a compound similar to 1-(3,4-Dichlorophenyl)ethanol for the enantioselective synthesis of a chiral intermediate of the antifungal agent Miconazole (Miao et al., 2019).
Enzymatic Process for Synthesis of Chiral Intermediate of Ticagrelor : Here, a method for transforming a compound related to 1-(3,4-Dichlorophenyl)ethanol into a chiral alcohol for Ticagrelor synthesis is developed. This highlights its role in medicinal chemistry (Guo et al., 2017).
Kinetic Resolution of 2-Chloro-1-(3,4-Dichlorophenyl)ethanol : This research focuses on the kinetic resolution of racemic 2-chloro-1-(3,4-dichlorophenyl)ethanol by lipase-catalyzed transesterification, demonstrating its potential in stereoselective synthesis (Wang et al., 2007).
Efficient Synthesis of Chiral Intermediates for Pharmaceutical Applications : Various studies have been conducted on efficient synthesis methods for chiral intermediates structurally similar to 1-(3,4-Dichlorophenyl)ethanol, highlighting its importance in the synthesis of pharmaceuticals (Ni et al., 2012), (Kurbanoğlu et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3,4-dichlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTGSONNNMGQNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290888 | |
| Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)ethanol | |
CAS RN |
1475-11-2 | |
| Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1475-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dichloro-alpha-methylbenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1475-11-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55517 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dichloro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dichloro-α-methylbenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.562 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


